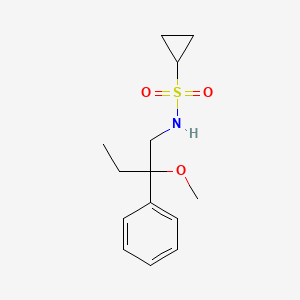
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol. This compound contains a cyclopropane ring, a sulfonamide group, and a methoxy-phenylbutyl side chain, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide.
Reduction: Formation of N-(2-methoxy-2-phenylbutyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanesulfonamides depending on the nucleophile used.
科学研究应用
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. Additionally, the methoxy-phenylbutyl side chain can interact with hydrophobic pockets in proteins, modulating their function.
相似化合物的比较
Similar Compounds
- N-(2-methoxy-2-phenylbutyl)cyclopropylamine
- N-(2-hydroxy-2-phenylbutyl)cyclopropanesulfonamide
- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide
Uniqueness
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and methoxy-phenylbutyl side chain. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in enhancing AMPA receptor function. This compound is part of a broader class of sulfonamides that have been studied for their therapeutic implications in various neurological and psychiatric disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a cyclopropane ring, which contributes to its unique biological properties. The methoxy and phenyl groups are critical for its interaction with biological targets.
The primary mechanism of action for this compound involves the modulation of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. By enhancing AMPA receptor function, this compound may improve cognitive functions and offer therapeutic benefits for conditions such as depression, Alzheimer's disease, and schizophrenia .
Key Actions:
- Neuroprotection: Enhances neural plasticity and neurogenesis.
- Cognitive Enhancement: Potentially improves memory and learning processes.
- Mood Regulation: May alleviate symptoms associated with mood disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case Study 1: Cognitive Enhancement in Animal Models
In a controlled study involving rodents, administration of this compound resulted in significant improvements in memory retention tasks. The compound was noted to enhance synaptic plasticity markers, suggesting its role in facilitating learning processes.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against excitotoxicity. It demonstrated that treatment with this compound significantly reduced neuronal death in models of neurodegeneration, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
Research Findings
Recent research has underscored the importance of AMPA receptor modulation in treating various neurological conditions. This compound has been identified as a promising candidate due to its ability to enhance receptor function without the adverse effects associated with traditional psychotropic medications.
Additional Findings:
- The compound exhibits a favorable pharmacokinetic profile, suggesting good bioavailability and distribution within the central nervous system.
- Long-term studies indicate minimal side effects, making it a viable candidate for further clinical development.
属性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-14(18-2,12-7-5-4-6-8-12)11-15-19(16,17)13-9-10-13/h4-8,13,15H,3,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUKAWDZGLQTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














